An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine
An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological activities of 2-Methyl-6-nitroquinolin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of quinoline chemistry to provide a foundational resource for research and development.
Core Chemical and Physical Properties
2-Methyl-6-nitroquinolin-4-amine is a heterocyclic organic compound belonging to the quinoline family. The presence of a nitro group, a methyl group, and an amine group on the quinoline scaffold suggests its potential as a versatile building block in medicinal chemistry.[1][2]
Table 1: Chemical and Physical Data for 2-Methyl-6-nitroquinolin-4-amine
| Property | Value | Source |
| CAS Number | 99185-71-4 | [1] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |
| MDL Number | MFCD09881395 | [1] |
| Storage Conditions | Room temperature, protect from light, store in an inert atmosphere. | [1] |
Spectral Information
Table 2: Spectral Data for the Related Compound 2-Methyl-6-nitroquinoline
| Data Type | Key Characteristics | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Mass Spectrometry | Electron ionization spectra are available. | [3][4] |
| IR Spectrum | Infrared spectral data is available. | [3] |
The introduction of the 4-amino group in 2-Methyl-6-nitroquinolin-4-amine would be expected to cause significant shifts in the ¹H NMR spectrum, particularly for the aromatic protons, and introduce characteristic N-H stretching bands in the IR spectrum.
Synthesis and Experimental Protocols
While a specific, validated protocol for the synthesis of 2-Methyl-6-nitroquinolin-4-amine is not published, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Doebner-Miller reaction, followed by a nucleophilic aromatic substitution (SNAr) for amination.
The synthesis can be envisioned as a two-stage process:
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Stage 1: Synthesis of a 4-chloro-2-methyl-6-nitroquinoline intermediate. This involves the cyclization of 4-nitroaniline.
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Stage 2: Amination of the intermediate. The chloro group at the 4-position is subsequently replaced by an amino group.
Stage 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline (Intermediate)
This protocol is adapted from the Doebner-Miller reaction for the synthesis of 2-methyl-6-nitroquinoline and incorporates a chlorination step.[5]
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated hydrochloric acid.
-
Addition of Reagent: Heat the mixture to reflux at approximately 105°C. Add 0.95 g (14 mmol) of crotonaldehyde dropwise over 2 hours.
-
Cyclization: Continue refluxing the reaction mixture for an additional hour to ensure the completion of the cyclization reaction.
-
Chlorination: After cooling, treat the reaction mixture with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), under controlled conditions to introduce the chloro group at the 4-position.
-
Work-up: Carefully quench the reaction mixture with ice water and neutralize with a sodium hydroxide solution.
-
Purification: The resulting precipitate, 4-chloro-2-methyl-6-nitroquinoline, can be collected by filtration and recrystallized from a suitable solvent like ethanol to achieve high purity.
Stage 2: Synthesis of 2-Methyl-6-nitroquinolin-4-amine
This stage utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the ring nitrogen facilitate the displacement of the chloride at the C4-position.[6]
-
Reaction Setup: Dissolve the purified 4-chloro-2-methyl-6-nitroquinoline intermediate in a suitable high-boiling point solvent like N,N-Dimethylformamide (DMF).
-
Amination: Add an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.
-
Heating: Heat the mixture under pressure in a sealed vessel to the temperature required to drive the substitution (typically 100-150°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid product, 2-Methyl-6-nitroquinolin-4-amine, by filtration. Further purification can be achieved by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Direct experimental validation of the biological effects of 2-Methyl-6-nitroquinolin-4-amine is currently lacking in published literature.[7] However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents.[8] The functional groups on this specific molecule allow for informed predictions of its potential biological profile.
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Antimicrobial and Anticancer Potential: Quinolines, particularly nitroquinolines, are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][9] The nitro group is often crucial for this activity, potentially by undergoing enzymatic reduction in biological systems to produce reactive intermediates that induce oxidative stress.[10]
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Medicinal Chemistry Scaffold: The compound serves as a valuable building block for creating more complex molecules.[1] The nitro group can be reduced to an amine, providing a reactive handle for further derivatization to explore a wide range of biological targets.[2]
Based on the known mechanisms of similar nitro-aromatic compounds, 2-Methyl-6-nitroquinolin-4-amine could potentially exert cytotoxic effects on cancer cells through the induction of oxidative stress and subsequent DNA damage, leading to apoptosis.
Conclusion
2-Methyl-6-nitroquinolin-4-amine is a chemical compound with significant potential as a scaffold in drug discovery and development. While direct experimental data remains scarce, its structural features strongly suggest potential for biological activity, particularly in the realms of oncology and infectious diseases. The synthetic pathways outlined in this guide are based on robust and well-established chemical reactions. Future research should focus on the practical synthesis of this compound and the subsequent validation of its biological profile through the experimental protocols proposed herein. Elucidating its precise mechanism of action will be a critical step toward its potential development as a novel therapeutic agent.
References
- 1. 2-Methyl-6-nitroquinolin-4-amine [myskinrecipes.com]
- 2. 2-METHYL-6-NITROQUINOLINE - Career Henan Chemical Co. [coreychem.com]
- 3. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 4. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-6-nitroquinolin-2-amine|CAS 855640-03-8 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
